1-(2-Fluoropyridin-4-yl)-N,N-dimethylpiperidin-4-amine
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Overview
Description
1-(2-Fluoropyridin-4-yl)-N,N-dimethylpiperidin-4-amine is a fluorinated pyridine derivative. Fluorinated compounds are of significant interest due to their unique physical, chemical, and biological properties. The presence of a fluorine atom in the aromatic ring often imparts enhanced stability and reactivity, making these compounds valuable in various scientific and industrial applications .
Preparation Methods
One common method is the Balz-Schiemann reaction, which involves the diazotization of an amino group followed by thermal decomposition to introduce the fluorine atom . Industrial production methods may involve the use of high-pressure reactors and specialized fluorinating agents to achieve high yields and purity .
Chemical Reactions Analysis
1-(2-Fluoropyridin-4-yl)-N,N-dimethylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the fluorine atom.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
1-(2-Fluoropyridin-4-yl)-N,N-dimethylpiperidin-4-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural properties.
Industry: The compound is used in the production of agrochemicals and materials with specialized properties.
Mechanism of Action
The mechanism of action of 1-(2-Fluoropyridin-4-yl)-N,N-dimethylpiperidin-4-amine involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing properties can influence the compound’s binding affinity to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, making the compound valuable in therapeutic applications .
Comparison with Similar Compounds
1-(2-Fluoropyridin-4-yl)-N,N-dimethylpiperidin-4-amine can be compared with other fluorinated pyridine derivatives such as:
1-(4-Fluorophenyl)-2-(2-fluoropyridin-4-yl)ethanone: This compound also contains a fluorine atom in the pyridine ring but differs in its overall structure and reactivity.
1-(2-Fluoropyridin-4-yl)piperazine dihydrochloride: This compound has a similar fluorinated pyridine structure but includes a piperazine ring, leading to different chemical and biological properties.
Properties
Molecular Formula |
C12H18FN3 |
---|---|
Molecular Weight |
223.29 g/mol |
IUPAC Name |
1-(2-fluoropyridin-4-yl)-N,N-dimethylpiperidin-4-amine |
InChI |
InChI=1S/C12H18FN3/c1-15(2)10-4-7-16(8-5-10)11-3-6-14-12(13)9-11/h3,6,9-10H,4-5,7-8H2,1-2H3 |
InChI Key |
QZYNWNOQPAVUPY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1CCN(CC1)C2=CC(=NC=C2)F |
Origin of Product |
United States |
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